7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
“7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound. It is related to other compounds such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX), which is an O-substituted hydroxylamine . It also has similarities with 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the development of various 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as ALK5 inhibitors has been described .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the structure of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole has been reported in PubChem .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the boiling point of 3-bromo-tetrahydro-2H-pyran is reported to be 50-52 °C at a pressure of 14 Torr, and its density is predicted to be 1.475±0.06 g/cm3 .Scientific Research Applications
Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions
This compound could potentially be used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .
Preparation of Selective Small-Molecule Agonists
It might be involved in the preparation of selective small-molecule agonists, such as those used in studies of sexual dysfunction in humans .
Synthesis of Aliphatic Hydrocarbons
Another possible application could be in the synthesis of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes .
DNA Research
The compound may have applications in DNA research, particularly in processes that improve the detection of single-strand breaks (SSBs) in DNA .
Synthesis of Sulfonamido Compounds
It could be used in the synthesis of sulfonamido compounds, which have various applications in medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-8-4-5-13-9-7-14-15(11(8)9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCVLSJZWMTCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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